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Compound of Interest

Compound Name: C3TD879

Cat. No.: B12368766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of C3TD879,
a first-in-class, potent, and selective Type | kinase inhibitor of Citron Kinase (CITK). C3TD879
serves as a valuable chemical probe for investigating the complex biology of CITK, a
serine/threonine kinase critically involved in the final stages of cell division.

Executive Summary

C3TD879 demonstrates high potency against CITK with a biochemical IC50 of 12 nM and
engages CITK directly in cells with a NanoBRET Kd of less than 10 nM.[1][2][3][4] The inhibitor
exhibits excellent selectivity, with a greater than 17-fold preference for CITK over a panel of
373 other human kinases.[1][3][4] Furthermore, C3TD879 displays a favorable in vitro drug
metabolism and pharmacokinetics (DMPK) profile, characterized by low microsomal intrinsic
clearance, modest plasma protein binding, high permeability, and low inhibition of key
cytochrome P450 enzymes.[2]

Data Presentation
Table 1: Biochemical and Cellular Activity of C3TD879
against Citron Kinase
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Parameter

Value Assay Type Notes

Biochemical IC50

Measures the
concentration of
) ) ) C3TD879 required to
Biochemical Kinase o
12 nM inhibit 50% of CITK

Assay o
enzymatic activity in a
cell-free system.[1][2]

[3]4]

Cellular Target
Engagement
(NanoBRET Kd)

Quantifies the binding

affinity of C3TD879 to
NanoBRET Target

<10 nM full-length human
Engagement Assay o
CITK within intact

cells.[1][2][3][4]

Table 2: In Vitro DMPK Profile of C3TD879
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Parameter Result Interpretation

Suggests a lower rate of
) o metabolism in the liver,
Microsomal Intrinsic Clearance  Low ) )
potentially leading to a longer

half-life in vivo.

Indicates a moderate fraction

of the compound is bound to
Plasma Protein Binding (PPB) Modest plasma proteins, with a portion

remaining free to exert its

pharmacological effect.

Suggests good absorption

across biological membranes,

Permeability High
a key factor for oral
bioavailability.
Indicates a low potential for
drug-drug interactions

CYP Enzyme Inhibition Low mediated by the inhibition of

major cytochrome P450

enzymes.

Note: Specific quantitative values for the DMPK parameters are not publicly available at this
time.

Experimental Protocols
Biochemical IC50 Determination Assay

Principle: This assay quantifies the ability of C3TD879 to inhibit the enzymatic activity of
purified CITK. The assay measures the phosphorylation of a substrate peptide by the kinase in
the presence of varying concentrations of the inhibitor.

Methodology:

o Reagents: Recombinant human CITK enzyme, appropriate kinase buffer, ATP, and a suitable
substrate peptide.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b12368766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Procedure:
o C3TD879 is serially diluted to a range of concentrations.
o The inhibitor dilutions are pre-incubated with the CITK enzyme in the kinase buffer.
o The kinase reaction is initiated by the addition of ATP and the substrate peptide.
o The reaction is allowed to proceed for a defined period at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
can be achieved using various detection methods, such as radioactivity-based assays
(e.g., filter binding assays) or luminescence-based assays.

» Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the
inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-
response curve.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures
the binding of C3TD879 to CITK in living cells.[5] It utilizes a NanoLuc® luciferase-tagged CITK
fusion protein as the energy donor and a cell-permeable fluorescent tracer that binds to the
kinase active site as the energy acceptor. Competitive displacement of the tracer by C3TD879
leads to a decrease in the BRET signal.

Methodology:
e Cell Line: HEK293 cells are commonly used for this assay.[6]

o Reagents: HEK293 cells, expression vector for NanoLuc®-CITK fusion protein,
NanoBRET™ tracer, and Nano-Glo® substrate.

e Procedure:
o HEK293 cells are transiently transfected with the NanoLuc®-CITK expression vector.

o Transfected cells are seeded into multi-well plates.
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o Cells are treated with a fixed concentration of the NanoBRET™ tracer and varying
concentrations of C3TD879.

o After an incubation period to allow for compound entry and binding equilibrium, the Nano-
Glo® substrate is added.

o The donor (450 nm) and acceptor (610 nm) emission signals are measured using a plate
reader equipped with appropriate filters.[7]

o Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor
emission. The change in BRET ratio is then plotted against the logarithm of the C3TD879
concentration to determine the Kd value through competitive binding analysis.

Mandatory Visualization
Citron Kinase Signaling Pathway in Cytokinesis

During the final stage of cell division, known as cytokinesis, Citron Kinase (CITK) plays a
pivotal role in the process of abscission, the physical separation of the two daughter cells.[8][9]
[10] CITK is recruited to the midbody, a transient structure formed from the remnants of the
mitotic spindle. At the midbody, CITK interacts with and is regulated by the small GTPase
RhoA.[11] CITK, in turn, influences the localization and function of key cytokinesis proteins,
including anillin, to ensure the stability of the intercellular bridge and the successful completion
of cell division.[8][9]

Midbody

Promotes

Active RhoA-GTP Recruitment & Activation Citron Kinase (CITK) @
Localization & Function Stabilizes Intercellular Bridge
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Caption: CITK signaling at the midbody during abscission.

Experimental Workflow for C3TD879 IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50
value of C3TD879 against CITK.
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Caption: Workflow for biochemical IC50 determination.
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Logical Relationship of C3TD879 Characterization

This diagram outlines the logical flow of the in vitro characterization of C3TD879, from initial
biochemical activity to cellular engagement and pharmacokinetic profiling.
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Caption: Logical flow of C3TD879's in vitro characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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